![molecular formula C18H15F2NO3S2 B2384124 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide CAS No. 2380183-29-7](/img/structure/B2384124.png)
2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide, also known as DFTBS, is a chemical compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has been used in various scientific research studies, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has been used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors of protein kinases and proteases. In biochemistry, 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has been used as a tool for the study of enzyme mechanisms and protein-protein interactions. In pharmacology, 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has been used as a reference compound for the evaluation of drug efficacy and toxicity.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes, including protein kinases and proteases. 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has been shown to bind to the active site of enzymes, preventing their activity and leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and ability to act as a reference compound for the evaluation of drug efficacy and toxicity. However, 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide also has some limitations, including its high cost and limited availability, as well as its potential toxicity and side effects in certain experimental systems.
Future Directions
There are several future directions for the use of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide in scientific research. One potential direction is the development of new pharmaceutical compounds based on the structure of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide, with improved efficacy and reduced toxicity. Another direction is the use of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide as a tool for the study of enzyme mechanisms and protein-protein interactions, particularly in the context of disease pathways. Additionally, the use of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide as a reference compound for the evaluation of drug efficacy and toxicity could be expanded to include new drug targets and experimental systems.
Synthesis Methods
The synthesis of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide involves several steps, including the reaction of 2,6-difluorobenzene sulfonyl chloride with 4-thiophen-2-ylphenyl ethanol in the presence of a base, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide.
properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S2/c19-14-3-1-4-15(20)18(14)26(23,24)21-11-16(22)12-6-8-13(9-7-12)17-5-2-10-25-17/h1-10,16,21-22H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQYKVXZTOWJED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.